3-Bromo-2-methylpyrazolo[1,5-a]pyridine

medicinal chemistry cross-coupling heterocyclic chemistry

Heterocyclic building blocks with mismatched substitution patterns waste SAR campaigns. This 3-bromo-2-methylpyrazolo[1,5-a]pyridine (CAS 53902-98-0) provides the validated vector for kinase inhibitor synthesis. - **Key application**: SIK (WO 2025/017078), PI3Kγ/δ (IC50 4.0-9.1 nM), c-Kit, EP1 antagonist programs - **Synthetic utility**: 3-Bromo handle for Suzuki-Miyaura diversification; 2-methyl maintains core geometry - **Supply**: Packaged for parallel library synthesis (96-well format), documented purity

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 53902-98-0
Cat. No. B2854556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylpyrazolo[1,5-a]pyridine
CAS53902-98-0
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESCC1=NN2C=CC=CC2=C1Br
InChIInChI=1S/C8H7BrN2/c1-6-8(9)7-4-2-3-5-11(7)10-6/h2-5H,1H3
InChIKeyCNXNUGAFNDHRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylpyrazolo[1,5-a]pyridine – Kinase Inhibitor Building Block


3-Bromo-2-methylpyrazolo[1,5-a]pyridine (CAS 53902-98-0) is a heterobicyclic compound with the molecular formula C₈H₇BrN₂ and molecular weight 211.06 . This halogenated pyrazolopyridine features a bromine atom at the 3-position and a methyl group at the 2-position of the fused pyrazolo[1,5-a]pyridine core . The compound serves as a versatile synthetic intermediate and building block for the construction of more complex pyrazolo[1,5-a]pyridine derivatives that have been extensively explored as kinase inhibitors in drug discovery programs, particularly as SIK (salt-inducible kinase) inhibitors, PI3K inhibitors, c-Kit kinase inhibitors, and EP1 receptor antagonists [1][2][3][4]. Its 3-bromo substitution pattern provides a strategic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling), enabling the modular introduction of aryl, heteroaryl, or alkenyl substituents at the 3-position for structure–activity relationship (SAR) exploration .

3-Bromo-2-methylpyrazolo[1,5-a]pyridine – Substituent Impact on SAR & Cross-Coupling


Pyrazolo[1,5-a]pyridine analogs are not interchangeable as building blocks due to the profound impact of substituent position and identity on both downstream synthetic utility and final compound biological activity. The specific 3-bromo-2-methyl substitution pattern of CAS 53902-98-0 provides a unique synthetic vector for palladium-catalyzed cross-coupling at the 3-position while retaining the 2-methyl group for scaffold core optimization . Class-level SAR studies across PI3K, EP1, and SIK inhibitor programs have demonstrated that substituent position on the pyrazolo[1,5-a]pyridine ring—particularly at the 2- and 3-positions—dramatically influences target potency and selectivity [1][2][3]. For instance, matched molecular pair analysis in EP1 antagonist programs revealed that positional isomerism alone can produce a 50-fold difference in IC₅₀ (250 nM vs 5.0 nM) [3]. Generic substitution with 3-chloro analogs (lower cross-coupling reactivity), 3-iodo analogs (different stability profile and cost), or regioisomers (e.g., 4-bromo or 5-bromo substituted) would yield divergent reaction outcomes, altered pharmacokinetic properties, or failed SAR optimization trajectories [1].

3-Bromo-2-methylpyrazolo[1,5-a]pyridine – Comparative Evidence for Procurement & SAR


Site-Selective Suzuki–Miyaura Cross-Coupling via 3-Bromo Substitution

The 3-bromo substituent in 3-bromo-2-methylpyrazolo[1,5-a]pyridine provides a reactive handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling site-selective introduction of aryl and heteroaryl groups at the 3-position. This reactivity is distinct from 3-chloro analogs, which exhibit substantially lower oxidative addition rates with palladium catalysts, and from 3-iodo analogs, which are more reactive but have different stability and cost profiles. The 2-methyl group remains inert under these coupling conditions, preserving scaffold integrity for downstream SAR studies . While direct quantitative yield comparisons for this specific compound versus other 3-halogenated pyrazolo[1,5-a]pyridines were not identified in the accessed literature, the established order of reactivity for aryl halides in palladium-catalyzed cross-couplings (I > Br ≫ Cl) provides a class-level framework for selecting bromo intermediates as the optimal balance of reactivity, stability, and commercial availability [1]. For procurement decisions, this means 3-bromo substitution represents the preferred synthetic entry point for modular diversification in kinase inhibitor libraries, where 3-chloro derivatives may require harsher conditions and 3-iodo derivatives carry higher cost and potential stability concerns .

medicinal chemistry cross-coupling heterocyclic chemistry

2-Methyl Substitution Defines Kinase Inhibition Profile

The 2-methyl group in 3-bromo-2-methylpyrazolo[1,5-a]pyridine is a critical structural determinant that distinguishes it from 2-unsubstituted pyrazolo[1,5-a]pyridine building blocks. In PI3K inhibitor programs, SAR studies around the pyrazolo[1,5-a]pyridine ring system demonstrated that substitutions at the 2-position (including methyl) significantly modulate potency and isoform selectivity. Compound 5x, a 2-substituted pyrazolo[1,5-a]pyridine derivative, achieved p110α IC₅₀ = 0.9 nM, representing one of the most potent examples in the series [1]. While the target compound (3-bromo-2-methyl) is a synthetic intermediate rather than a final bioactive molecule, the presence of the 2-methyl group—as opposed to hydrogen or larger substituents—positions it as the preferred building block for medicinal chemistry programs seeking to install a small, metabolically stable alkyl group at this position. The 2-methyl substitution also influences the electronic properties and conformation of the pyrazolo[1,5-a]pyridine core compared to unsubstituted analogs, affecting downstream target binding [2]. This contrasts with 2-aryl substituted analogs, which introduce steric bulk and potential metabolic liabilities earlier in the synthetic route. For procurement prioritization, the 2-methyl-3-bromo substitution pattern offers a defined, minimal modification starting point from which diverse 3-aryl derivatives can be systematically explored via cross-coupling without altering the 2-position .

kinase inhibition structure-activity relationship drug discovery

Multi-Kinase Target Validation of Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core—for which 3-bromo-2-methylpyrazolo[1,5-a]pyridine serves as a key synthetic building block—has been validated across multiple kinase targets in recent patent literature (2024–2025). This class-level validation distinguishes pyrazolo[1,5-a]pyridine-based building blocks from alternative heterocyclic scaffolds that lack comparable breadth of target engagement. Representative compounds based on this core have demonstrated: PI3Kγ IC₅₀ = 4.0 nM and PI3Kδ IC₅₀ = 9.1 nM (compound 20e, IHMT-PI3K-315) [1]; cellular PI3K pathway inhibition with EC₅₀ = 0.028 μM (PI3Kγ-mediated) and EC₅₀ = 0.013 μM (PI3Kδ-mediated) for AKT S473 phosphorylation [1]; favorable selectivity profile across a panel of protein kinases at 1 μM [1]; and in vivo tumor growth suppression in a MC38 syngeneic mouse model [1]. Additionally, pyrazolo[1,5-a]pyridine derivatives have been disclosed as SIK inhibitors in a 2025 Roche patent application (WO 2025/017078 A1) for treatment of inflammatory, allergic, and autoimmune diseases [2], and as c-Kit kinase inhibitors for urticaria [3]. In contrast, alternative scaffolds such as pyrazolo[1,5-a]pyrimidines or indazoles exhibit different kinase selectivity profiles and physicochemical properties, limiting their interchangeability in drug discovery programs targeting SIK, PI3K, or c-Kit kinases [4]. For scientific procurement, this multi-target validation across distinct kinase families supports the selection of pyrazolo[1,5-a]pyridine building blocks over other heterocyclic cores when establishing kinase-focused compound libraries.

kinase inhibitor patent analysis target validation

Positional Substitution Aligns with EP1 Antagonist SAR

Structure–activity relationship studies on pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists provide quantitative evidence for the importance of precise substitution patterns on this scaffold. Matched molecular pair analysis (MMPA) comparing positional isomers of a benzofuran core revealed that the position of a heteroatom alone produced a 50-fold difference in EP1 antagonist activity: IC₅₀ = 250 nM for compound 1 versus IC₅₀ = 5.0 nM for compound 2a [1]. Based on this observation, researchers designed a new series of pyrazolo[1,5-a]pyridines (compounds 4–6), leading to identification of the nanomolar-level EP1 antagonist 4c with good pharmacological effect via intraduodenal administration in a PGE2-induced bladder contraction rat model [1]. This SAR principle—that the position of substituents and heteroatoms on the bicyclic core critically determines biological activity—directly informs the value of 3-bromo-2-methylpyrazolo[1,5-a]pyridine. While the specific compound was not evaluated as a final EP1 antagonist, its defined 3-bromo-2-methyl substitution pattern provides a strategic starting point for systematic exploration of 3-aryl derivatives, whereas regioisomeric building blocks (e.g., 4-bromo or 5-bromo substituted) would lead to divergent SAR trajectories and potentially suboptimal activity . For procurement in EP1 antagonist programs, selecting the correctly substituted building block is essential for maintaining alignment with established SAR trends.

EP1 receptor overactive bladder matched molecular pair

3-Bromo-2-methylpyrazolo[1,5-a]pyridine – Key Applications in Kinase Inhibitor Discovery


Modular Synthesis of PI3Kγ/δ Dual Inhibitor Libraries

Medicinal chemistry teams developing dual PI3Kγ/δ inhibitors for cancer immunotherapy should prioritize CAS 53902-98-0 as the core building block for 3-aryl diversification. Recent studies demonstrated that pyrazolo[1,5-a]pyridine derivatives achieve nanomolar biochemical potency (PI3Kγ IC₅₀ = 4.0 nM; PI3Kδ IC₅₀ = 9.1 nM) with favorable cellular activity (EC₅₀ = 13–28 nM) and in vivo tumor suppression in syngeneic models [1]. The 3-bromo handle enables systematic exploration of aryl and heteroaryl substituents at the position critical for isoform selectivity, while the 2-methyl group maintains core scaffold properties for pharmacokinetic optimization [2]. This compound is particularly suited for parallel library synthesis in 96-well format using standardized Suzuki–Miyaura conditions.

SAR Exploration of SIK Inhibitors for Inflammatory & Autoimmune Diseases

Research groups pursuing salt-inducible kinase (SIK1, SIK2, SIK3) inhibitors for inflammatory, allergic, or autoimmune indications should employ this building block for scaffold decoration. A 2025 Roche patent application (WO 2025/017078 A1) extensively covers pyrazolo[1,5-a]pyridine derivatives as highly active SIK inhibitors [1]. The defined 3-bromo-2-methyl substitution pattern provides a validated entry point for installing diverse substituents at the 3-position while maintaining the core geometry required for SIK binding. Given the broad therapeutic relevance of SIK inhibition—spanning inflammation, allergy, autoimmunity, cancer, metabolic diseases, and bone density regulation—procurement of this building block supports multi-program SAR efforts [2].

Development of c-Kit Inhibitors and EP1 Antagonists

Programs targeting wild-type c-Kit kinase for urticaria or EP1 receptor antagonists for overactive bladder should select CAS 53902-98-0 to ensure correct substitution geometry. c-Kit inhibitor patent literature (MX2025006198A) discloses N-phenyl-pyrazolo[1,5-a]pyridine-3-carboxamide derivatives requiring specific 3-position functionalization [1]. Similarly, EP1 antagonist SAR studies demonstrated that positional isomerism confers 50-fold potency differences (IC₅₀ 250 nM vs 5.0 nM), and pyrazolo[1,5-a]pyridine derivatives yielded nanomolar-level EP1 antagonists with oral activity in rat models [2]. The 3-bromo substitution in this building block precisely matches the vector required for these target classes, whereas regioisomeric building blocks would misalign with established binding hypotheses.

Construction of p110α-Selective PI3K Inhibitors with Enhanced Solubility

Medicinal chemistry efforts focused on p110α-selective PI3K inhibitors should utilize this building block as a synthetic entry point for derivatives requiring both high potency and improved aqueous solubility. SAR studies on pyrazolo[1,5-a]pyridines yielded p110α-selective compounds with IC₅₀ = 0.9 nM, and subsequent solubility optimization via basic amine incorporation achieved up to 1000× greater aqueous solubility as hydrochloride salts while maintaining comparable potency and selectivity [1]. The 3-bromo-2-methyl substitution pattern provides the scaffold framework from which such optimized derivatives can be constructed via sequential 3-position cross-coupling and linker installation, representing a proven path to both biochemical potency and drug-like physicochemical properties [2].

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